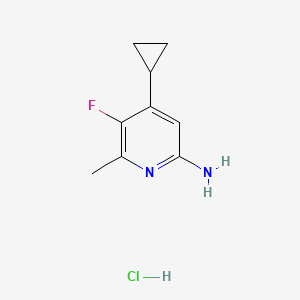4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride
CAS No.:
Cat. No.: VC17877021
Molecular Formula: C9H12ClFN2
Molecular Weight: 202.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12ClFN2 |
|---|---|
| Molecular Weight | 202.65 g/mol |
| IUPAC Name | 4-cyclopropyl-5-fluoro-6-methylpyridin-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H11FN2.ClH/c1-5-9(10)7(6-2-3-6)4-8(11)12-5;/h4,6H,2-3H2,1H3,(H2,11,12);1H |
| Standard InChI Key | YCRYFRCXECWKTB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC(=N1)N)C2CC2)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride belongs to the pyridine class of heterocyclic compounds. Its structure features a six-membered aromatic ring with nitrogen at the 2-position, substituted by a cyclopropyl group at C4, fluorine at C5, and a methyl group at C6. The amine group at C2 is protonated as a hydrochloride salt, enhancing solubility and stability for pharmaceutical handling.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂ClFN₂ |
| Molecular Weight | 202.65 g/mol |
| IUPAC Name | 4-cyclopropyl-5-fluoro-6-methylpyridin-2-amine; hydrochloride |
| Canonical SMILES | CC1=C(C(=CC(=N1)N)C2CC2)F.Cl |
| PubChem CID | 118485101 |
The compound’s InChIKey (YCRYFRCXECWKTB-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration, which influences reactivity and binding interactions.
Physicochemical Characteristics
As a solid at room temperature, the compound demonstrates moderate solubility in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO). Its melting point varies with purity, though exact values remain undisclosed in public literature. The fluorine atom contributes to electronegativity, while the cyclopropyl group introduces steric hindrance, potentially affecting pharmacokinetic properties like membrane permeability.
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis of 4-cyclopropyl-5-fluoro-6-methylpyridin-2-amine hydrochloride involves multistep functionalization of a pyridine core. A documented route begins with the formation of a 2-aminopyridine intermediate, followed by sequential substitutions:
-
Cyclopropylation: Introduction of the cyclopropyl group via nucleophilic aromatic substitution or transition metal-catalyzed coupling.
-
Fluorination: Electrophilic fluorination using agents like Selectfluor® at C5.
-
Methylation: Alkylation at C6 using methyl halides under basic conditions.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Reaction conditions (e.g., temperature, solvent selection) are optimized to maximize yield and purity. For instance, anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) may be employed to minimize hydrolysis side reactions.
Reactivity and Derivative Formation
The compound participates in reactions typical of aromatic amines and pyridines:
-
Nucleophilic Substitution: The amine group undergoes acylation or sulfonation to produce amides or sulfonamides.
-
Electrophilic Aromatic Substitution: Halogenation or nitration at activated ring positions.
-
Cross-Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups.
These reactions enable the generation of derivatives for structure-activity relationship (SAR) studies, critical for optimizing pharmacological profiles.
Stability and Analytical Profiling
Degradation Pathways
The compound is stable under inert atmospheres but degrades upon prolonged exposure to moisture or UV light. Hydrolysis of the amine hydrochloride to the free base and subsequent oxidation of the pyridine ring are primary degradation pathways. Accelerated stability studies under ICH guidelines (40°C/75% RH) are recommended to establish shelf-life.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns and purity.
-
Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
-
X-ray Diffraction (XRD): Determines crystalline structure and polymorphism.
| Technique | Key Findings |
|---|---|
| ¹H NMR | δ 2.1 ppm (methyl), δ 8.2 ppm (pyridine H) |
| HRMS | m/z 202.65 [M+H]⁺ |
| HPLC Purity | >98% (254 nm) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume